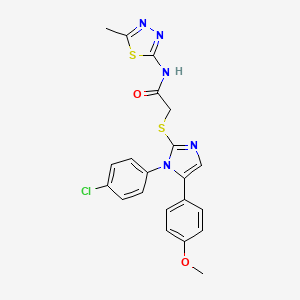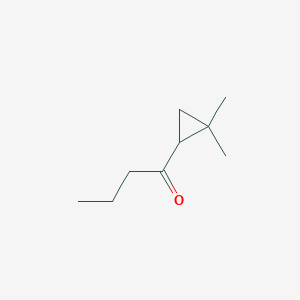
1-(2,2-Dimethylcyclopropyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylcyclopropyl)butan-1-one is a chemical compound with the CAS Number: 1695002-73-3 . It has a molecular weight of 140.23 and its IUPAC name is 1-(2,2-dimethylcyclopropyl)butan-1-one .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 ketone .Aplicaciones Científicas De Investigación
Reactivity with π-Bonds
1-(2,2-Dimethylcyclopropyl)butan-1-one, as part of broader research on reactive intermediates and their interactions with π-bonds, demonstrates interesting reactivity patterns. For instance, the study of disilyne reactions with butenes and phenylacetylene highlights a stereospecific addition leading to disilacyclobutenes and disilabenzene derivatives, respectively. This research provides insights into the mechanisms of [1 + 2] cycloaddition followed by ring expansion, revealing potential applications in synthesizing cyclic and aromatic silicon-containing compounds (Kinjo et al., 2007).
Asymmetric Hydroformylation
In the field of catalysis, 1-(2,2-Dimethylcyclopropyl)butan-1-one can be linked to studies on asymmetric hydroformylation. The catalytic hydroformylation of unsaturated esters with specific catalysts demonstrates significant enantioselectivity. This research underscores the potential of employing sophisticated catalysts to achieve high enantiomeric excess in products, essential for creating chirally pure pharmaceuticals and fine chemicals (Kollár et al., 1987).
Specific Interactions in Binary Mixtures
The study of solvent interactions, specifically in binary mixtures involving ketones like 1-(2,2-Dimethylcyclopropyl)butan-1-one, sheds light on the specific interactions that influence solvation enthalpy. Understanding these interactions is crucial for designing solvent systems in chemical synthesis and extraction processes, highlighting the compound's role in enhancing or inhibiting hydrogen bonding within mixtures (Varfolomeev et al., 2015).
Reactivity of tert-Butylcarbene
The reactivity of tert-butylcarbene in various solvents illustrates the influence of solvent on product distribution, which is pivotal for understanding reaction mechanisms and optimizing conditions for desired outcomes. This research can inform the development of synthetic methodologies that leverage solvent effects to control reaction pathways (Ruck & Jones, 1998).
Formation of Isomerically Pure Alkyl Halides
Research into the reactions of saturated aliphatic alcohols with thionyl chloride, leading to isomerically pure alkyl halides without rearrangement, is of great importance. This work can significantly impact the synthesis of structurally complex molecules with high purity, crucial for pharmaceuticals and material science (Hudson & Riga de Spinoza, 1976).
Safety And Hazards
The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include recommendations to avoid heat, sparks, open flames, and hot surfaces (P210), to keep the container tightly closed (P233), to use explosion-proof electrical equipment (P240, P241, P242, P243), to avoid breathing dust/fume/gas/mist/vapors/spray (P261), to wash thoroughly after handling (P264), to use only outdoors or in a well-ventilated area (P271), to wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
1-(2,2-dimethylcyclopropyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-5-8(10)7-6-9(7,2)3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXFTOZMPWWWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylcyclopropyl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-4-{1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2439925.png)
![4-cycloheptyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2439926.png)
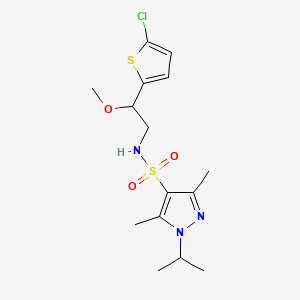
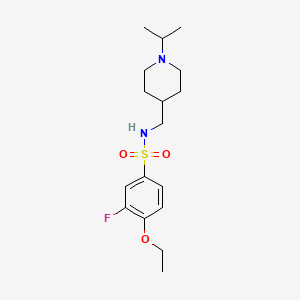
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol](/img/structure/B2439929.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1(6H)-pyrimidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B2439933.png)
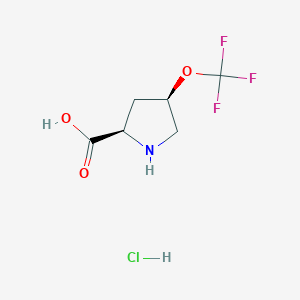
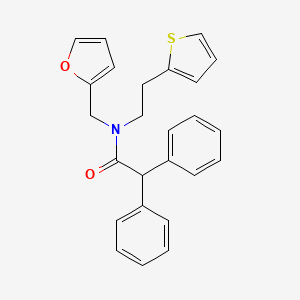
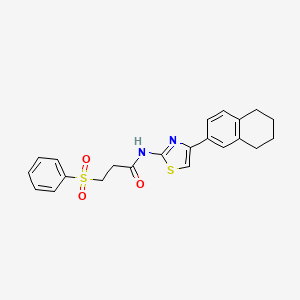
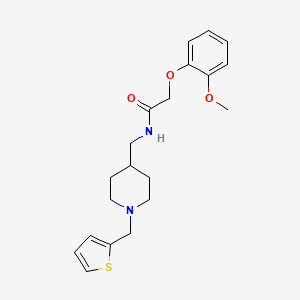
![3-[1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2439939.png)
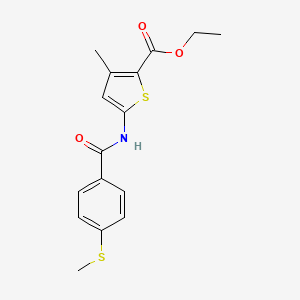
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)
